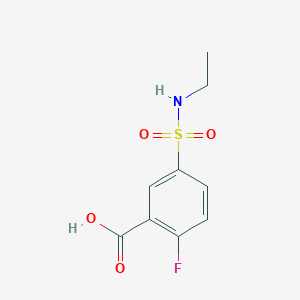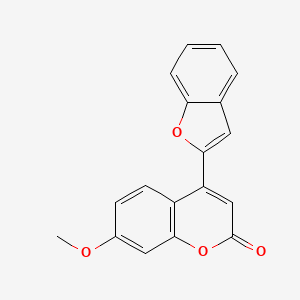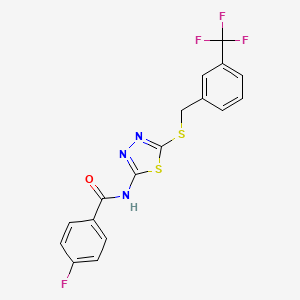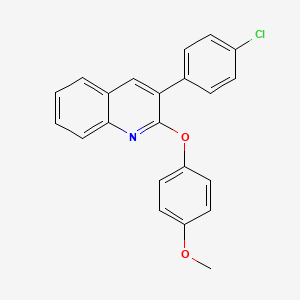
5-(Ethylsulfamoyl)-2-fluorobenzoic acid
説明
Molecular Structure Analysis
The molecular structure of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . The exact structure would need to be confirmed through these or similar methods.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be analyzed using various techniques. These properties include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The exact properties would need to be determined experimentally.科学的研究の応用
Biological Materials Analysis
5-(Ethylsulfamoyl)-2-fluorobenzoic acid has been instrumental in the study of biological materials. Ellman (1959) synthesized a water-soluble aromatic disulfide, useful for determining sulfhydryl groups, which has broad applications in biological research (Ellman, 1959).
Therapeutic Applications
In therapeutic research, Wu et al. (2016) developed in situ formed hydrogels for the co-delivery of metformin and 5-fluorouracil, leveraging 4-formylbenzoic acid as a cross-linking agent. This demonstrates potential applications in colon cancer treatment (Wu et al., 2016).
Chemical Synthesis and Screening
Miller and Mitchison (2004) used 5-fluoro-2-nitrobenzoic acid in the synthesis and phenotypic screening of a guanine-mimetic library, showcasing its utility in chemical synthesis and drug discovery (Miller & Mitchison, 2004).
Protein Engineering and Biotherapeutic Applications
Liu et al. (2021) discussed the incorporation of novel chemical bonds into proteins for research and therapeutic applications. They genetically encoded a new latent bioreactive unnatural amino acid, demonstrating expansive applications in protein engineering and biotherapeutics (Liu et al., 2021).
Pharmaceutical Synthesis
Deng et al. (2015) reported a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable intermediate in pharmaceutical synthesis, highlighting its significance in the pharmaceutical industry (Deng et al., 2015).
Drug Carrier Research
Bag et al. (2016) synthesized a water-stable, microporous MOF, demonstrating an outstanding loading capacity for 5-fluorouracil, indicating its potential as a drug carrier (Bag et al., 2016).
作用機序
Safety and Hazards
The safety data sheet (SDS) for 5-(Ethylsulfamoyl)-2-fluorobenzoic acid was not found in the literature I have access to. An SDS would provide information on the potential hazards of the compound, including physical, health, and environmental hazards, as well as guidance on handling, storage, and emergency measures .
特性
IUPAC Name |
5-(ethylsulfamoyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGVEYAQSZDGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylsulfamoyl)-2-fluorobenzoic acid | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646433.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)
![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)
![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)


![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)

